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Compound of Interest

Compound Name:
1-(5-Nitroquinolin-8-yl)piperidin-3-

ol

Cat. No.: B5242881

Get Quote

Introduction & Molecule Profile[1][2][3][4][5][6]
1-(5-Nitroquinolin-8-yl)piperidin-3-ol is a synthetic 8-aminoquinoline derivative structurally

related to Nitroxoline (5-nitro-8-hydroxyquinoline). While the parent compound Nitroxoline is a

well-established urinary antibiotic and metallo-chelator, the substitution of the 8-hydroxyl group

with a piperidin-3-ol moiety significantly alters its physicochemical properties and target

specificity.

Recent medicinal chemistry campaigns have identified this scaffold as a potent, reversible

inhibitor of Methionine Aminopeptidase 2 (MetAP2). MetAP2 is a metalloenzyme responsible

for removing N-terminal methionine from nascent proteins, a process critical for endothelial cell

proliferation (angiogenesis) and tumor growth.[1] Additionally, the 5-nitroquinoline core retains

broad-spectrum antimicrobial activity via metal ion sequestration (specifically Zn²⁺ and Mn²⁺).
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Property Detail

IUPAC Name 1-(5-nitroquinolin-8-yl)piperidin-3-ol

Core Scaffold 5-Nitro-8-aminoquinoline

Molecular Weight ~273.29 g/mol

Solubility
Soluble in DMSO (>20 mg/mL); sparingly

soluble in water.

Appearance
Yellow to orange crystalline solid (characteristic

of 5-nitroquinolines).

Primary Target Methionine Aminopeptidase 2 (MetAP2)

Mechanism

Bidentate chelation of active site metal ions

(Mn²⁺/Co²⁺); Steric blockade of substrate

pocket.

Mechanism of Action
The biological activity of 1-(5-Nitroquinolin-8-yl)piperidin-3-ol relies on its ability to ligate

divalent cations within the active sites of metalloenzymes.

MetAP2 Inhibition: The quinoline nitrogen and the nitro group (via electronic withdrawal

affecting the ring electron density) facilitate binding to the dinuclear metal center (Mn²⁺/Co²⁺)

of MetAP2. This prevents the enzyme from cleaving the N-terminal methionine from

substrates like eIF2α.

Downstream Effect: Accumulation of unprocessed N-terminal methionine leads to the

phosphorylation of eIF2α, resulting in the arrest of the cell cycle (G1 phase) specifically in

endothelial cells (anti-angiogenic effect).
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Figure 1: Mechanism of Action. The compound inhibits MetAP2, preventing N-terminal

methionine excision, triggering stress responses that arrest cell division.

Protocol A: Cell-Free MetAP2 Enzymatic Assay
Objective: Quantify the IC₅₀ of the compound against recombinant human MetAP2. Principle:

MetAP2 cleaves the fluorogenic substrate Met-Gly-Pro-AMC to release fluorescent AMC (7-

amino-4-methylcoumarin).

Reagents Required[2][5][8][9]
Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl.

Activator: 1 mM MnCl₂ (Critical: MetAP2 is inactive without metal ions).

Substrate: Met-Gly-Pro-AMC (Custom synthesis or commercial, e.g., Bachem). Final conc:

200 µM.

Enzyme: Recombinant Human MetAP2 (rhMetAP2).

Positive Control: TNP-470 or Fumagillin (Irreversible inhibitors).

Step-by-Step Methodology
Compound Preparation:
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Dissolve 1-(5-Nitroquinolin-8-yl)piperidin-3-ol in 100% DMSO to a stock of 10 mM.

Prepare serial dilutions (1:3) in DMSO.

Further dilute 1:20 into Assay Buffer to ensure final DMSO < 1%.

Enzyme Activation:

Incubate rhMetAP2 (20 nM final) with 1 mM MnCl₂ in Assay Buffer for 30 minutes on ice.

Note: This loads the active site with the necessary metal cofactor.

Reaction Setup (96-well Black Plate):

Add 10 µL of diluted Compound.

Add 40 µL of Activated Enzyme Mix.

Incubate for 15 minutes at room temperature to allow equilibrium binding.

Initiation:

Add 50 µL of Substrate Solution (400 µM Met-Gly-Pro-AMC).

Detection:

Monitor fluorescence kinetically for 30 minutes at 25°C.

Ex/Em: 360 nm / 460 nm.

Analysis:

Calculate the slope (RFU/min) for the linear portion of the curve.

Plot % Activity vs. Log[Concentration] to determine IC₅₀.

Protocol B: HUVEC Anti-Proliferation Assay
Objective: Validate biological efficacy in a physiologically relevant angiogenesis model. Cell

Line: Human Umbilical Vein Endothelial Cells (HUVEC).
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Experimental Logic
Endothelial cells are uniquely sensitive to MetAP2 inhibition compared to other cell types (e.g.,

fibroblasts). A specific MetAP2 inhibitor should potently inhibit HUVEC growth (IC₅₀ < 1 µM)

while showing reduced toxicity to non-endothelial controls.

Reagents
Media: EGM-2 (Endothelial Growth Medium) with VEGF.

Readout: BrdU Incorporation Kit (measures DNA synthesis) or CellTiter-Glo (ATP).

Step-by-Step Methodology
Seeding:

Seed HUVECs at 3,000 cells/well in a 96-well clear-bottom tissue culture plate.

Allow attachment for 24 hours.

Treatment:

Remove old media. Add fresh EGM-2 containing the compound (0.1 nM – 10 µM).

Include a Vehicle Control (0.1% DMSO) and Positive Control (TNP-470, 10 nM).

Incubation:

Incubate for 72 hours at 37°C, 5% CO₂.

Critical: Do not change media during this period to maintain steady-state inhibition.

Quantification (BrdU method):

Add BrdU labeling reagent 4 hours prior to the end of incubation.

Fix cells and denature DNA (per kit protocol).

Add anti-BrdU antibody and detect via chemiluminescence or absorbance.
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Data Interpretation:

A "cytostatic" profile (growth arrest) rather than "cytotoxic" (cell death) is characteristic of

MetAP2 inhibition. Compare cell counts to Time=0 controls.

Protocol C: Antimicrobial Susceptibility (MIC)
Objective: Assess the secondary activity derived from the 5-nitro-8-quinolinyl core. Target

Strains:E. coli (Gram-), S. aureus (Gram+), C. albicans (Fungal).

Methodology (CLSI Guidelines)
Inoculum: Prepare bacterial suspension to 5 x 10⁵ CFU/mL in Cation-Adjusted Mueller-

Hinton Broth (CAMHB).

Plate Setup:

Use 96-well round-bottom plates.

Add 100 µL of compound (2-fold serial dilutions, range 64 µg/mL to 0.125 µg/mL).

Inoculation: Add 100 µL of bacterial suspension to each well.

Incubation: 16–20 hours at 35°C.

Readout:

Visual inspection for turbidity.

MIC Definition: The lowest concentration inhibiting visible growth.

Note: 8-hydroxyquinoline derivatives often show a "trailing endpoint" due to metal

chelation effects. Ensure CAMHB has standard cation levels (Ca²⁺, Mg²⁺).

Experimental Workflow Diagram
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Figure 2: Validation Workflow. From solubilization to enzymatic target confirmation and

phenotypic readout.

Data Reporting Template
When recording results for 1-(5-Nitroquinolin-8-yl)piperidin-3-ol, use the following structure

to ensure comparability with literature standards (e.g., Nitroxoline, TNP-470).
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Assay Type Metric Unit
Acceptance
Criteria (Potent Hit)

MetAP2 Enzymatic IC₅₀ nM < 100 nM

HUVEC Proliferation GI₅₀ nM < 500 nM

Fibroblast Toxicity CC₅₀ µM
> 10 µM (Selectivity

Index > 20)

Antimicrobial (S.

aureus)
MIC µg/mL < 4 µg/mL
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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